molecular formula C19H26F2N4O5S B10949531 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10949531
M. Wt: 460.5 g/mol
InChI Key: XDHWPNAPPNIODL-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group, a pyrazole ring, and a trimethoxybenzyl group, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include those with difluoromethyl and pyrazole moieties, such as:

The uniqueness of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H26F2N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H26F2N4O5S/c1-13-17(12-25(22-13)19(20)21)31(26,27)24-7-5-23(6-8-24)11-14-9-15(28-2)18(30-4)16(10-14)29-3/h9-10,12,19H,5-8,11H2,1-4H3

InChI Key

XDHWPNAPPNIODL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)C(F)F

Origin of Product

United States

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